molecular formula C11H13N3O6 B2626808 6-[(2-Methylpropan-2-yl)oxycarbonylamino]-5-nitropyridine-3-carboxylic acid CAS No. 2248376-97-6

6-[(2-Methylpropan-2-yl)oxycarbonylamino]-5-nitropyridine-3-carboxylic acid

Cat. No. B2626808
CAS RN: 2248376-97-6
M. Wt: 283.24
InChI Key: WLAUNDTVIKBBHW-UHFFFAOYSA-N
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Description

6-[(2-Methylpropan-2-yl)oxycarbonylamino]-5-nitropyridine-3-carboxylic acid, also known as MNPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 6-[(2-Methylpropan-2-yl)oxycarbonylamino]-5-nitropyridine-3-carboxylic acid is not fully understood. However, studies have suggested that 6-[(2-Methylpropan-2-yl)oxycarbonylamino]-5-nitropyridine-3-carboxylic acid exerts its biological activity by inhibiting the activity of enzymes involved in various cellular processes. 6-[(2-Methylpropan-2-yl)oxycarbonylamino]-5-nitropyridine-3-carboxylic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of inflammatory mediators. 6-[(2-Methylpropan-2-yl)oxycarbonylamino]-5-nitropyridine-3-carboxylic acid has also been shown to inhibit the activity of DNA gyrase, which is involved in DNA replication and transcription.
Biochemical and Physiological Effects:
Studies have shown that 6-[(2-Methylpropan-2-yl)oxycarbonylamino]-5-nitropyridine-3-carboxylic acid has significant biochemical and physiological effects. 6-[(2-Methylpropan-2-yl)oxycarbonylamino]-5-nitropyridine-3-carboxylic acid has been shown to reduce inflammation by inhibiting the production of inflammatory mediators such as prostaglandins. 6-[(2-Methylpropan-2-yl)oxycarbonylamino]-5-nitropyridine-3-carboxylic acid has also been shown to induce cell death in cancer cells by inhibiting the activity of DNA gyrase. Additionally, 6-[(2-Methylpropan-2-yl)oxycarbonylamino]-5-nitropyridine-3-carboxylic acid has been shown to exhibit antibacterial activity against various bacterial strains.

Advantages and Limitations for Lab Experiments

6-[(2-Methylpropan-2-yl)oxycarbonylamino]-5-nitropyridine-3-carboxylic acid has several advantages for lab experiments. 6-[(2-Methylpropan-2-yl)oxycarbonylamino]-5-nitropyridine-3-carboxylic acid is readily available and can be synthesized using a relatively simple process. 6-[(2-Methylpropan-2-yl)oxycarbonylamino]-5-nitropyridine-3-carboxylic acid is also stable under normal laboratory conditions and can be stored for extended periods. However, 6-[(2-Methylpropan-2-yl)oxycarbonylamino]-5-nitropyridine-3-carboxylic acid has some limitations for lab experiments. 6-[(2-Methylpropan-2-yl)oxycarbonylamino]-5-nitropyridine-3-carboxylic acid is not very water-soluble, which can make it difficult to work with in aqueous solutions. 6-[(2-Methylpropan-2-yl)oxycarbonylamino]-5-nitropyridine-3-carboxylic acid is also relatively expensive compared to other compounds.

Future Directions

There are several future directions for research on 6-[(2-Methylpropan-2-yl)oxycarbonylamino]-5-nitropyridine-3-carboxylic acid. One area of research is the development of 6-[(2-Methylpropan-2-yl)oxycarbonylamino]-5-nitropyridine-3-carboxylic acid-based drugs for the treatment of various diseases. Another area of research is the synthesis of new 6-[(2-Methylpropan-2-yl)oxycarbonylamino]-5-nitropyridine-3-carboxylic acid derivatives with improved properties such as increased water solubility. Additionally, 6-[(2-Methylpropan-2-yl)oxycarbonylamino]-5-nitropyridine-3-carboxylic acid can be used as a building block in the preparation of functional materials, which can have various applications in material science.

Synthesis Methods

6-[(2-Methylpropan-2-yl)oxycarbonylamino]-5-nitropyridine-3-carboxylic acid can be synthesized through a multistep process starting from 5-nitropyridine-3-carboxylic acid. The first step involves the conversion of 5-nitropyridine-3-carboxylic acid to 5-nitropyridin-3-ol, which is then converted to 5-nitropyridin-3-amine. The final step involves the reaction of 5-nitropyridin-3-amine with 2-methylpropan-2-yl chloroformate to yield 6-[(2-Methylpropan-2-yl)oxycarbonylamino]-5-nitropyridine-3-carboxylic acid.

Scientific Research Applications

6-[(2-Methylpropan-2-yl)oxycarbonylamino]-5-nitropyridine-3-carboxylic acid has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 6-[(2-Methylpropan-2-yl)oxycarbonylamino]-5-nitropyridine-3-carboxylic acid has shown promising results as an anti-inflammatory agent, anti-cancer agent, and anti-bacterial agent. 6-[(2-Methylpropan-2-yl)oxycarbonylamino]-5-nitropyridine-3-carboxylic acid has also been used in the synthesis of various organic compounds and as a building block in the preparation of functional materials.

properties

IUPAC Name

6-[(2-methylpropan-2-yl)oxycarbonylamino]-5-nitropyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O6/c1-11(2,3)20-10(17)13-8-7(14(18)19)4-6(5-12-8)9(15)16/h4-5H,1-3H3,(H,15,16)(H,12,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLAUNDTVIKBBHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=N1)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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